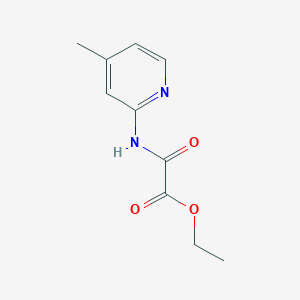

Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate

Descripción

Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate is a pyridine-based α-ketoester derivative characterized by a 4-methyl-substituted pyridine ring linked via an amino-oxoacetate backbone. Structurally, it comprises an ethyl ester group, a central oxoacetate moiety, and a 4-methylpyridin-2-ylamine substituent. This compound is synthesized through nucleophilic substitution reactions, typically involving ethyl chlorooxoacetate and a substituted amine, as observed in analogous syntheses of related α-ketoesters (e.g., ethyl 2-((3-bromophenyl)amino)-2-oxoacetate) .

The compound serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and anticoagulants . Its pyridine ring enhances electronic interactions in biological systems, while the methyl group at the 4-position may modulate lipophilicity and metabolic stability .

Propiedades

Número CAS |

349119-54-6 |

|---|---|

Fórmula molecular |

C10H12N2O3 |

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

ethyl 2-[(4-methylpyridin-2-yl)amino]-2-oxoacetate |

InChI |

InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)12-8-6-7(2)4-5-11-8/h4-6H,3H2,1-2H3,(H,11,12,13) |

Clave InChI |

VXWZHJJSURJJGJ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=O)NC1=NC=CC(=C1)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-Oxoacetato de etilo 2-((4-metilpiridin-2-il)amino) suele implicar la reacción de 4-metilpiridin-2-amina con cloruro de oxalilo de etilo en condiciones controladas. La reacción se suele llevar a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto resultante se purifica entonces mediante recristalización o cromatografía en columna para obtener el compuesto deseado con una alta pureza .

Métodos de producción industrial

En un entorno industrial, la producción de 2-Oxoacetato de etilo 2-((4-metilpiridin-2-il)amino) puede ampliarse optimizando las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción. Los reactores de flujo continuo pueden utilizarse para mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, la utilización de sistemas de purificación automatizados puede optimizar la producción y garantizar la calidad constante del producto final .

Análisis De Reacciones Químicas

Aplicaciones en la investigación científica

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Se investiga su potencial como inhibidor enzimático o ligando en ensayos bioquímicos.

Medicina: Se explora su potencial terapéutico, incluyendo actividades antiinflamatorias y anticancerígenas.

Industria: Se utiliza en el desarrollo de nuevos materiales e intermediarios químicos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

The compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. It is particularly noted for its role in synthesizing various bioactive compounds targeting cancer and infectious diseases. For instance, derivatives of this compound have shown promising anti-inflammatory and anticancer activities in preclinical studies.

Mechanism of Action:

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, modulating biochemical pathways involved in disease progression.

Case Studies

- Anticancer Activity: A study demonstrated that derivatives of Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. The structure-activity relationship revealed that modifications to the pyridine ring significantly impacted biological activity .

| Compound | EC50 (μM) | Target |

|---|---|---|

| Derivative A | 15 | Cancer Cell Line |

| Derivative B | 25 | Enzyme Inhibition |

Biological Research

Enzyme Inhibition Studies:

Research indicates that this compound can act as a potent inhibitor for specific enzymes involved in metabolic pathways. For example, it has been explored as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Biochemical Assays:

The compound is utilized in various biochemical assays to study enzyme mechanisms and interactions with cellular receptors. Its ability to selectively inhibit certain pathways makes it a valuable tool for understanding drug action and metabolism.

Industrial Applications

Chemical Synthesis:

this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Material Development:

In industrial settings, the compound is explored for developing novel materials and chemical intermediates used in agrochemicals, dyes, and pigments. Its reactivity profile allows for the creation of diverse chemical products that meet specific industrial needs.

Mecanismo De Acción

El mecanismo de acción del 2-Oxoacetato de etilo 2-((4-metilpiridin-2-il)amino) implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o al sitio alostérico, modulando así las vías bioquímicas implicadas. Además, su interacción con los receptores celulares puede desencadenar cascadas de señalización que conducen a diversos efectos biológicos .

Comparación Con Compuestos Similares

Aromatic Substituent Variations

- Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1): Replaces the pyridine ring with a 4-methoxyphenyl group. The methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization but reducing lipophilicity compared to the 4-methylpyridine variant . Used as a pharmaceutical intermediate, similar to the target compound .

- Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS 1243308-37-3): Features a chlorine atom at the pyridine 5-position. Higher polarity and lower metabolic stability than the 4-methyl derivative .

- Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate: Substitutes pyridine with a brominated phenyl group. Demonstrates significant anticancer activity (IC50: 0.090–0.650 μM against multiple cancer cell lines), attributed to bromine’s steric and electronic effects .

Heterocyclic Variations

- Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate (CAS 103151-23-1): Incorporates a pyridin-2-ylmethylamine group instead of pyridin-2-ylamine.

Ethyl 2-(1-methylindol-3-yl)-2-oxoacetate :

Physicochemical Properties

Actividad Biológica

Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and an ethyl ester moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Anticoagulant Activity

Research has demonstrated that derivatives of this compound can inhibit activated blood coagulation factor X (FXa), suggesting potential applications in treating thromboembolic disorders. The inhibition of FXa is crucial for developing anticoagulants that can be administered orally with minimal side effects, allowing for effective management of conditions like myocardial infarction and deep vein thrombosis .

Antitumor Activity

Studies have indicated that similar compounds exhibit antitumor properties by inducing apoptosis in cancer cells. For instance, the compound's structural analogs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects through mechanisms such as pyrimidine depletion, which halts cell cycle progression .

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their biological activities. The synthesis involved standard organic reactions, leading to compounds that were tested for their efficacy against different biological targets.

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound A | FXa Inhibition | |

| Compound B | Antitumor Activity | |

| Compound C | Antimicrobial Effects |

Case Study: FXa Inhibition

In a specific case study, a derivative of this compound was found to exhibit potent FXa inhibitory activity. This study utilized in vitro assays to determine the IC50 values, revealing that the compound effectively reduces thrombin generation in human plasma models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.